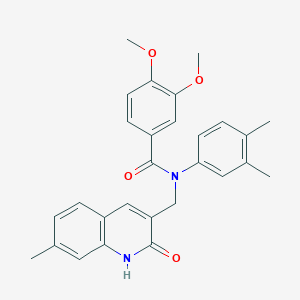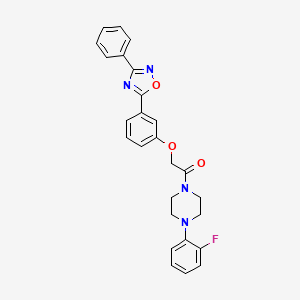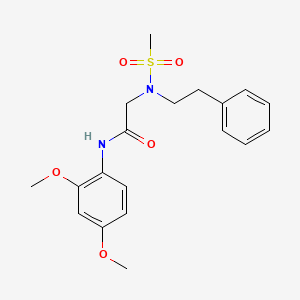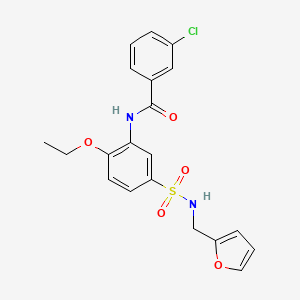
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the expression of COX-2, MMP-2, MMP-9, and VEGF, which are all involved in these processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. One limitation of using this compound is that it has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research related to 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other signaling pathways and enzymes that are involved in inflammation, tumor growth, and angiogenesis. Additionally, more research is needed to fully understand its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxy-5-aminobenzenesulfonamide in the presence of triethylamine. The resulting intermediate is then reacted with furan-2-ylmethanamine to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-2-27-19-9-8-17(29(25,26)22-13-16-7-4-10-28-16)12-18(19)23-20(24)14-5-3-6-15(21)11-14/h3-12,22H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYLMWVHZJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(furan-2-ylmethyl)sulfamoyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


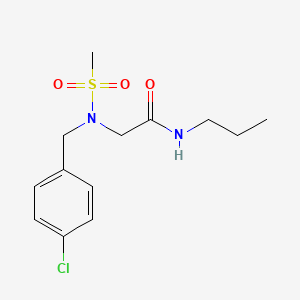

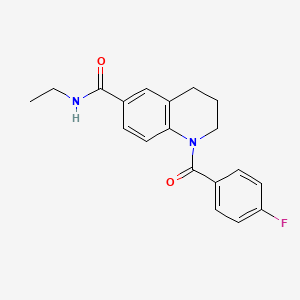
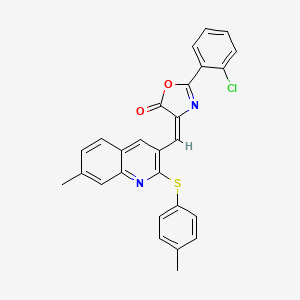
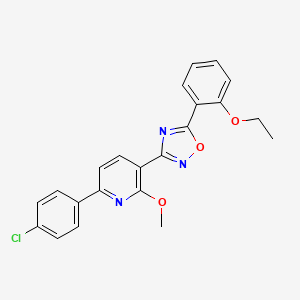
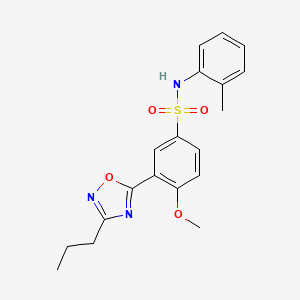
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
